REACTION_CXSMILES
|
Cl.C1(C(=[N:15][C:16]2[CH:21]=[CH:20][C:19]([CH:22]3[CH2:27][CH2:26][CH2:25][CH:24]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH2:23]3)=[CH:18][CH:17]=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CCO>[NH2:15][C:16]1[CH:17]=[CH:18][C:19]([CH:22]2[CH2:27][CH2:26][CH2:25][CH:24]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH2:23]2)=[CH:20][CH:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl (3-{4-[(diphenylmethylene)amino]phenyl}cyclohexyl)acetate
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=CC=C(C=C1)C1CC(CCC1)CC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
(10 mL of a saturated solution and the mixture was extracted with Et2O (2×15 mL)
|
Type
|
WASH
|
Details
|
washed with water (15 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-35% EtOAc/isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1CC(CCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |